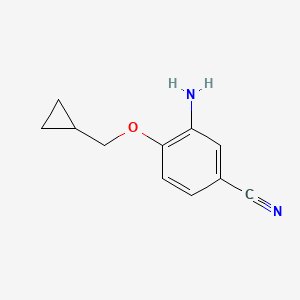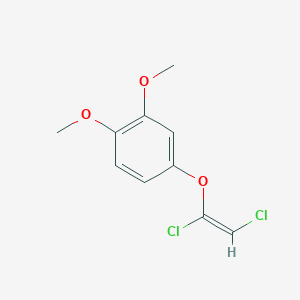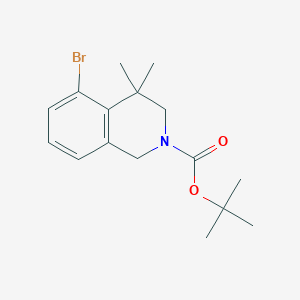
tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of isoquinoline derivatives and contains a tert-butyl group (t-Bu) at the 2-position of the isoquinoline ring.
- The compound’s systematic name reflects its substituents: tert-butyl (tert-Bu), bromine (Br), and a carboxylate group (COO-).
- Isoquinoline derivatives often exhibit interesting biological and pharmacological properties.
tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: C18H24BrNO2
.Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, making them potential drug candidates.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-7-6-8-12(17)13(11)16(4,5)10-18/h6-8H,9-10H2,1-5H3 |
InChI Key |
OTVBYEZQXDTGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


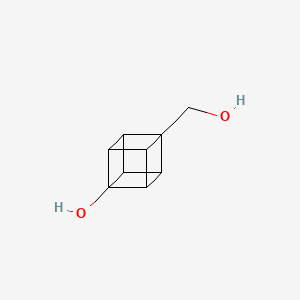
![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
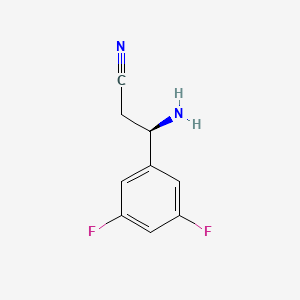

![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
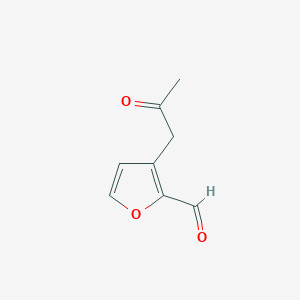
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
